3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[45]decane-2,4-dione is a synthetic compound with a unique spirocyclic structure
Scientific Research Applications
3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving necroptosis.
Biological Research: It is used in studies investigating cell signaling pathways and mechanisms of cell death.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione are Receptor-interacting protein kinase 1 (RIPK1) and delta opioid receptors . RIPK1 is a key component of the necroptosis signaling pathway, a type of programmed cell death . Delta opioid receptors are a clinical target for various neurological disorders, including migraine and chronic pain .
Mode of Action
This compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . By inhibiting RIPK1, the compound disrupts this pathway, potentially affecting various pathophysiological processes, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Result of Action
The inhibition of RIPK1 by the compound can potentially prevent or reduce necroptosis, thereby mitigating the associated pathophysiological disorders . .
Biochemical Analysis
Biochemical Properties
3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione has been found to interact with delta opioid receptors . The compound appears to bind to the orthosteric site based on docking and molecular dynamic simulation . It is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors .
Cellular Effects
The compound has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that this compound may have significant effects on cellular processes related to pain perception and inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to delta opioid receptors . This binding is thought to occur at the orthosteric site, based on docking and molecular dynamic simulation . The compound is slightly biased towards G-protein signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the 4-chlorobenzyl group: This step involves the substitution reaction where the 4-chlorobenzyl group is introduced into the spirocyclic core.
Oxidation and purification: The final steps involve oxidation to achieve the desired oxidation state and purification to isolate the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound is another spirocyclic molecule with similar structural features and biological activity.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds are also potent inhibitors of RIPK1 and share similar mechanisms of action.
Uniqueness
3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern and the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-11-3-1-10(2-4-11)9-17-12(18)14(16-13(17)19)5-7-20-8-6-14/h1-4H,5-9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXNOSILXJMKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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